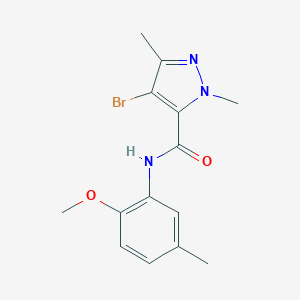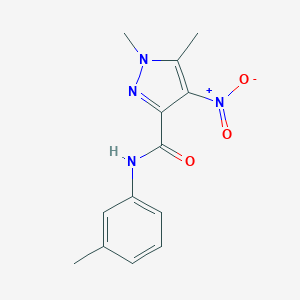![molecular formula C18H14ClNO3S2 B450674 methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B450674.png)
methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the 4-chlorophenyl and bithiophene moieties in its structure imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using methods such as the Stille or Suzuki coupling reactions, which involve the use of palladium catalysts.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as triethylamine.
Formation of the Amide Bond: The amide bond is formed by reacting the acylated bithiophene with methylamine under appropriate conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, while the bithiophene core can facilitate interactions with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,2’-bithiophene and 3,3’-dibromo-2,2’-bithiophene share structural similarities with Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate.
Chlorophenyl Derivatives: Compounds like 4-chlorobenzoyl chloride and 4-chlorophenylacetic acid are structurally related due to the presence of the 4-chlorophenyl group.
Uniqueness
Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate is unique due to the combination of the 4-chlorophenyl and bithiophene moieties, which impart distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C18H14ClNO3S2 |
|---|---|
Molecular Weight |
391.9g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S2/c1-23-18(22)16-13(14-3-2-8-24-14)10-25-17(16)20-15(21)9-11-4-6-12(19)7-5-11/h2-8,10H,9H2,1H3,(H,20,21) |
InChI Key |
RXPGJJCMOWYILX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethoxyphenyl)methyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B450591.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450593.png)

![Methyl 2-(2-furoylamino)-5-[(4-methoxyanilino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450596.png)
![Methyl 3-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B450597.png)

![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-5-chloro-2-thiophenecarboxamide](/img/structure/B450603.png)
![N-(5-chloro-2-methoxyphenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450606.png)
![N-{4-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B450607.png)

![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450609.png)
![N'-[(Z)-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B450610.png)
![2-bromo-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B450611.png)
![N'~1~-((E)-1-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B450613.png)
